Dibenzyl disulfide
Overview
Description
Dibenzyl disulfide: is an organic compound with the chemical formula C14H14S2 . It is a colorless or white solid that is soluble in nonpolar solvents. This compound is a symmetrical disulfide, containing two benzyl groups linked by a disulfide bridge. This compound is known for its role in various chemical reactions and its presence in certain industrial applications .
Mechanism of Action
Target of Action
Dibenzyl disulfide (DBDS) is primarily targeted at transformer oils, where it has been identified as a corrosive sulfur compound . When the concentration of DBDS in transformer oils exceeds 20 ppm, it becomes the main corrosive sulfur compound . The copper in power transformers is easily corroded by corrosive sulfur, leading to a reduction in the dielectric loss factor and a degeneration of metal and insulating paper .
Mode of Action
The mode of action of DBDS involves its interaction with imidazolium-based ionic liquids (ILs), which are used as desulfurization extractants . The desulfurization ability of the ILs for DBDS follows a certain order, with [BMIM]FeCl4 showing the highest efficiency . The extractive performance of [BMIM]FeCl4 increases with an increasing molar ratio of FeCl3 to [BMIM]Cl, attributed to its Lewis acidity and fluidity . The experimental results demonstrate that π−π action, π-complexation, and Lewis acid−base interaction play important roles in the desulfurization process .
Biochemical Pathways
It’s known that dbds is a result of the formal oxidative dimerisation of benzyl thiol .
Pharmacokinetics
It’s known that dbds is a corrosive sulfur compound in transformer oils , and its removal efficiency is influenced by the type of ionic liquid used as a desulfurization extractant .
Result of Action
The primary result of DBDS action is the corrosion of copper in power transformers, leading to many transformer failures around the world . This corrosion results in a reduction in the dielectric loss factor and a degeneration of metal and insulating paper .
Action Environment
The action of DBDS is influenced by the environment in which it is present. For instance, the desulfurization efficiency of ionic liquids containing imidazolium cation has a great relationship with the anions . Furthermore, the extractive performance of [BMIM]FeCl4, an ionic liquid, increases with an increasing molar ratio of FeCl3 to [BMIM]Cl .
Biochemical Analysis
Biochemical Properties
Dibenzyl disulfide plays a significant role in biochemical reactions, particularly in sulfur metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the oxidation of sulfur-containing compounds. This compound undergoes oxidation to form dibenzyl sulfoxide and dibenzyl sulfone. These reactions are catalyzed by cytochrome P450 enzymes, highlighting the importance of this compound in sulfur metabolism .
Additionally, this compound can interact with glutathione, a tripeptide involved in cellular detoxification. The interaction between this compound and glutathione leads to the formation of mixed disulfides, which are important for maintaining cellular redox balance .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. This compound can induce oxidative stress in cells by generating reactive oxygen species. This oxidative stress can lead to the activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis .
Furthermore, this compound has been found to modulate gene expression by affecting transcription factors such as nuclear factor kappa B (NF-κB). The activation of NF-κB can lead to the expression of genes involved in inflammation and immune response . This compound also influences cellular metabolism by affecting the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. This compound can bind to proteins and enzymes through disulfide bonds, leading to changes in their structure and function. For example, this compound can inhibit the activity of certain enzymes by forming disulfide bonds with their active sites .
Additionally, this compound can undergo redox reactions, leading to the formation of reactive sulfur species. These reactive sulfur species can interact with cellular components, causing oxidative damage and affecting cellular function . This compound can also modulate gene expression by interacting with transcription factors and influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under normal conditions, but it can undergo degradation in the presence of light and heat. The degradation products of this compound can have different biochemical properties and effects on cellular function .
Long-term exposure to this compound has been shown to cause cumulative oxidative damage in cells. This oxidative damage can lead to changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolism . In in vitro studies, this compound has been found to induce apoptosis in certain cell types over extended periods .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects. At higher doses, this compound can cause significant toxicity, including liver and kidney damage .
Threshold effects have been observed in studies where low doses of this compound did not cause any adverse effects, while higher doses led to toxic effects. The toxic effects of this compound at high doses are primarily due to its ability to induce oxidative stress and generate reactive sulfur species . These reactive sulfur species can cause cellular damage and disrupt normal cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to sulfur metabolism. It is metabolized by cytochrome P450 enzymes to form dibenzyl sulfoxide and dibenzyl sulfone . These metabolites can further undergo conjugation reactions with glutathione, leading to the formation of mixed disulfides .
The metabolism of this compound can affect metabolic flux and metabolite levels in cells. For example, the formation of mixed disulfides can influence the redox balance in cells and affect the activity of enzymes involved in cellular detoxification . Additionally, the metabolites of this compound can interact with other biomolecules, leading to changes in cellular function and metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can interact with transporters and binding proteins, influencing its localization and accumulation .
The distribution of this compound within tissues can be influenced by its interactions with cellular components. For example, this compound can bind to proteins and lipids, affecting its distribution and accumulation in different cellular compartments . The transport and distribution of this compound can also be influenced by its metabolic products, which can have different biochemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The localization of this compound can be influenced by targeting signals and post-translational modifications that direct it to specific compartments .
In the cytoplasm, this compound can interact with cytoplasmic proteins and enzymes, affecting their activity and function . In the mitochondria, this compound can influence mitochondrial function by affecting the activity of enzymes involved in oxidative phosphorylation and energy production . The localization of this compound in the endoplasmic reticulum can affect protein folding and secretion processes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Benzyl Chloride and Sodium Disulfide: Dibenzyl disulfide can be synthesized by reacting benzyl chloride with sodium disulfide.
From Benzyl Mercaptan: Another method involves the oxidation of benzyl mercaptan using oxidizing agents like 2,6-dichloropyridine-N-oxide in acetonitrile at room temperature.
Industrial Production Methods:
Desulfurization of this compound: Industrially, this compound can be produced by the desulfurization of this compound using phosphine reagents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dibenzyl disulfide can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: It can be reduced to form benzyl mercaptan.
Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines can react with this compound under suitable conditions.
Major Products:
Oxidation: Dibenzyl sulfoxide and dibenzyl sulfone.
Reduction: Benzyl mercaptan.
Substitution: Thioamides when reacted with amines.
Scientific Research Applications
Chemistry:
Desulfurization Studies: Dibenzyl disulfide is used in studies related to the desulfurization of transformer oils, which is crucial for maintaining the efficiency and longevity of power transformers.
Biology and Medicine:
Thioamide Synthesis: It is used in the synthesis of thioamides, which are important intermediates in the production of pharmaceuticals.
Industry:
Comparison with Similar Compounds
Dibenzyl Sulfide: Similar to dibenzyl disulfide but contains a single sulfur atom linking the benzyl groups.
Diphenyl Disulfide: Contains two phenyl groups linked by a disulfide bridge.
Dibenzyl Sulfoxide: An oxidized form of this compound with a sulfoxide group.
Uniqueness:
Properties
IUPAC Name |
(benzyldisulfanyl)methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14S2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPWHKZIJBODOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSSCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059738 | |
Record name | Disulfide, bis(phenylmethyl) | |
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URL | https://comptox.epa.gov/dashboard/DTXSID6059738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Faintly beige crystals; Strong, offensive odor; Insoluble at room temperature; [MSDSonline], Solid, pale yellowish leafy crystals or leaflets with "burnt caramellic" odour | |
Record name | Benzyl disulfide | |
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Record name | Dibenzyl disulfide | |
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Record name | Benzyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/149/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
270.00 °C. @ 760.00 mm Hg | |
Record name | Dibenzyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
insoluble or slightly soluble in water; soluble in hot alcohol, ether | |
Record name | Benzyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/149/ | |
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CAS No. |
150-60-7 | |
Record name | Dibenzyl disulfide | |
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Record name | Dibenzyl disulfide | |
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Record name | Dibenzyl disulfide | |
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Record name | Disulfide, bis(phenylmethyl) | |
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Record name | Disulfide, bis(phenylmethyl) | |
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Record name | Dibenzyl disulphide | |
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Record name | Benzyl Disulphide | |
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Record name | BENZYL DISULFIDE | |
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Record name | Dibenzyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032077 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
71 - 72 °C | |
Record name | Dibenzyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032077 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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